molecular formula C18H13N3O4S2 B2776058 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide CAS No. 1795297-01-6

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide

Cat. No. B2776058
CAS RN: 1795297-01-6
M. Wt: 399.44
InChI Key: WWARIPIGGYZKDZ-UHFFFAOYSA-N
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Description

“N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide” is a compound that has been synthesized as part of research into hybrid antimicrobials . These are compounds that combine the effects of two or more agents, representing a promising antibacterial therapeutic strategy . The compound combines thiazole and sulfonamide, groups with known antibacterial activity .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The title compound was synthesized with a yield of 65% . The synthesis process was described in detail in the referenced paper .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR (DMSO-d6, 500 MHz) and 13C NMR (DMSO-d6, 125 MHz) were used to analyze the structure of the compound . The MS (ESI) m/z: calculated [M + H]+: 485.0658; found [M + H]+: 485.0688 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were described in the referenced paper . The reactions involve the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its molecular structure and the results of various spectroscopic analyses . For instance, the compound’s 1H NMR and 13C NMR spectra provide information about its chemical structure .

Scientific Research Applications

Theoretical Investigations and Molecular Docking

A theoretical investigation into antimalarial sulfonamides, including compounds similar in structure to N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide, utilized computational calculations and molecular docking studies. These compounds were explored for their potential utilization against COVID-19, demonstrating promising antimalarial activity and selectivity index due to the presence of specific moieties attached to the sulfonamide ring system. Molecular docking revealed small energy affinity against key proteins, indicating potential for further research in this domain (Fahim & Ismael, 2021).

Antitumor and HDAC Inhibition

Research on hydroxamic acids bearing benzamidooxazole/thiazole or phenylsulfonamidothiazole demonstrated significant cytotoxicity against various human cancer cell lines. These compounds were synthesized straightforwardly and showed comparable or superior HDAC inhibition to SAHA, a known HDAC inhibitor. Docking experiments on HDAC isozymes supported these findings, highlighting the potential of these compounds as antitumor agents and HDAC inhibitors (Anh et al., 2020).

Cardiac Electrophysiological Activity

A study on N-substituted imidazolylbenzamides and benzene-sulfonamides, related in structure to this compound, explored their cardiac electrophysiological activity. These compounds demonstrated comparable potency to sematilide, a selective class III agent, suggesting their potential as selective class III electrophysiological agents (Morgan et al., 1990).

Antimicrobial and Antitubercular Activity

A series of novel sulfonyl derivatives were synthesized and showed moderate to significant antibacterial and antifungal activities. Compounds within this research were identified as excellent antitubercular molecules, highlighting the potential for further development in antimicrobial and antitubercular therapies (Suresh Kumar, Prasad, & Chandrashekar, 2013).

Future Directions

The compound represents a promising direction for the development of new antibacterial agents . Future research could focus on further optimizing the synthesis process, investigating the compound’s mechanism of action, and conducting in-depth studies of its antibacterial activity.

properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4S2/c1-27(23,24)12-7-8-13-15(9-12)26-18(20-13)21-16(22)17-19-10-14(25-17)11-5-3-2-4-6-11/h2-10H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWARIPIGGYZKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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